REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([Cl:11])[N+:3]=1[O-].P(Cl)(Cl)Cl>C(Cl)CCl>[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[C:4]([Cl:11])[N:3]=1
|
Name
|
|
Quantity
|
20.9 g
|
Type
|
reactant
|
Smiles
|
ClC1=[N+](C(=CC(=C1)[N+](=O)[O-])Cl)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
27.5 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
was stirred for a further 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution obtained
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CONCENTRATION
|
Details
|
was then concentrated by evaporation in vacuo
|
Type
|
ADDITION
|
Details
|
The oily residue which remained was poured into ice water
|
Type
|
CUSTOM
|
Details
|
The crystalline residue formed
|
Type
|
FILTRATION
|
Details
|
was recovered by suction filtration
|
Type
|
WASH
|
Details
|
washed neutral with water
|
Reaction Time |
8 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=CC(=C1)[N+](=O)[O-])Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |